2-Cyano-3-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2-Cyano-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) on the benzene ring, along with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol and a basic catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Cyano-3-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-N,N-dimethylbenzamide
- 4-Cyano-N-methylbenzamide
- 3-Amino-N,N-dimethylbenzamide
Uniqueness
2-Cyano-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a cyano group and a hydroxy group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)7-4-3-5-9(13)8(7)6-11/h3-5,13H,1-2H3 |
InChI Key |
XBQKRBQFQLYLQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)C#N |
Origin of Product |
United States |
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